molecular formula C19H25F3N2O6 B13891508 (E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

Cat. No.: B13891508
M. Wt: 438.4 g/mol
InChI Key: LFMYNZPAVPMEGP-LHKLGZQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine (hereafter referred to as Compound A) is a deuterated derivative featuring a complex structure. Key components include:

  • (E)-but-2-enedioic acid: The trans-isomer of butenedioic acid, also known as fumaric acid .
  • 1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine: A deuterated ethanamine moiety conjugated via an oxime linkage to a substituted pentylidene group containing a trifluoromethylphenyl substituent .

Deuteration at the ethanamine positions (1,1,2,2-tetradeuterio) suggests isotopic labeling for metabolic stability studies or pharmacokinetic tracking .

Properties

Molecular Formula

C19H25F3N2O6

Molecular Weight

438.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1+/i9D2,11D2;

InChI Key

LFMYNZPAVPMEGP-LHKLGZQNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O/N=C(\CCCCOC)/C1=CC=C(C=C1)C(F)(F)F)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one Oxime (Compound III)

  • Starting Material: 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (Compound II)
  • Reaction: Treatment of Compound II with hydroxylamine hydrochloride in the presence of sodium carbonate granules.
  • Solvent: Methanol
  • Conditions: Heated at 45-50°C for 8-10 hours.
  • Outcome: Formation of the oxime intermediate (Compound III) with high purity (~98% syn (E-isomer)) and good yield.
  • Isolation: The reaction mixture is cooled, filtered to remove inorganic salts, and methanol is removed under vacuum.

Alkylation to Form the Fluvoxamine Base (Compound IV)

  • Reaction: Compound III is alkylated with 2-chloroethylamine hydrochloride.
  • Base: Potassium hydroxide powder or other suitable bases (e.g., sodium carbonate, triethylamine).
  • Solvent: Toluene or a mixture including polyethylene glycol-400 as a phase transfer catalyst.
  • Temperature: Maintained at 40-45°C for 1-2 hours to minimize impurities.
  • Post-Reaction: Water is added, followed by extraction with toluene. The organic layer is washed with water to remove residual inorganic materials.
  • Purification: The fluvoxamine free base is obtained in high purity and yield.

Formation of the Maleate Salt

  • Reaction: The fluvoxamine base (Compound IV) is reacted with maleic acid dissolved in water.
  • Conditions: Stirring at 20-70°C for 10-15 hours, preferably 25-30°C for 2-3 hours.
  • Crystallization: Cooling the reaction mixture to 0-5°C induces precipitation of the maleate salt.
  • Purification: The precipitate is filtered, washed (e.g., with toluene or water), and recrystallized to achieve pharmacopoeial grade purity.

Incorporation of Deuterium (Tetradeuterio Substitution)

  • The tetradeuterium labeling on the ethanamine moiety is achieved by using deuterated reagents such as deuterated 2-chloroethylamine or by performing the alkylation step with deuterated solvents and reagents.
  • Commercially, (E)-Fluvoxamine-d4 maleate is synthesized by starting from deuterated precursors following the same synthetic pathway as the non-deuterated compound, ensuring the incorporation of four deuterium atoms at the 1,1,2,2 positions of the ethanamine segment.

Reaction Parameters and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Oxime Formation Hydroxylamine hydrochloride, Na2CO3, Methanol 45-50 8-10 High purity syn (E)-isomer formation
Alkylation 2-Chloroethylamine hydrochloride, Base, Toluene 40-45 1-2 Lower temp reduces impurity formation
Maleate Salt Formation Maleic acid in water 25-30 (stirring), 0-5 (cooling) 2-3 (stirring), crystallization Precipitation and recrystallization for purity
Deuterium Incorporation Use of deuterated alkylating agents Same as alkylation Same Ensures tetradeuterio substitution

Purification Techniques

  • Chromatographic purification (e.g., silica gel chromatography) is employed at intermediate stages to remove impurities.
  • Recrystallization from solvents such as acetonitrile or water is used for final purification of the maleate salt.
  • Activated charcoal treatment may be used to remove colored impurities.
  • Monitoring of reaction progress and purity is done using chromatographic techniques such as high-performance liquid chromatography and thin-layer chromatography.

Research Findings and Industrial Relevance

  • The improved process for preparation of fluvoxamine maleate and its deuterated analogs emphasizes controlled reaction temperatures and times to maximize yield and purity while minimizing impurities.
  • The alkylation step at 40-45°C for a limited time has been identified as critical for reducing impurity formation.
  • Isolation and recycling of intermediates such as 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one improve process economy.
  • The process is scalable and suitable for industrial production of pharmacopoeial grade compounds.

Summary Table of Preparation Steps

Stage Compound/Formulation Key Reagents Conditions Yield & Purity
Oxime Formation Compound III Hydroxylamine hydrochloride, Na2CO3 Methanol, 45-50°C, 8-10 h >98% syn (E-isomer), high yield
Alkylation Compound IV (Fluvoxamine base) 2-Chloroethylamine hydrochloride, Base Toluene, 40-45°C, 1-2 h High purity, minimized impurities
Salt Formation (E)-Fluvoxamine maleate (or d4 analog) Maleic acid, water 25-30°C stirring, 0-5°C crystallization Pharmacopoeial grade purity
Deuterium Incorporation (E)-Fluvoxamine-d4 maleate Deuterated alkylating agents Same as alkylation Isotopically labeled product

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its potential as a drug candidate for various diseases.

Industry

In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and environmental chemistry.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogs of (E)-but-2-enedioic Acid Derivatives

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Deuteration Biological Relevance Source
Compound A C₁₉H₁₉D₄F₃N₂O₄ Trifluoromethylphenyl, methoxypentylidene, oxime-linked ethanamine 1,1,2,2-tetradeuterio Metabolic studies, receptor targeting
Fesoterodine fumarate C₃₀H₃₇NO₇ Diphenylpropyl, hydroxy-methylphenyl, isopropyl ester None Antimuscarinic drug for urinary incontinence
(E)-but-2-enedioic acid,N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide C₂₄H₂₈N₄O₄ Diethylaminopropyl, diphenylpyrazole None Potential kinase inhibition (structural analogy)
(E)-but-2-enedioic acid,1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol C₂₀H₂₈N₂O₇ Isopropylamino, propoxyethoxymethylphenoxy None Beta-blocker analog (hypothetical)
Key Observations:

Backbone Similarity : All compounds share the (E)-but-2-enedioic acid core, which confers rigidity and hydrogen-bonding capacity .

Substituent Variability: Compound A’s trifluoromethylphenyl group enhances electron-withdrawing properties compared to Fesoterodine’s diphenylpropyl group .

Biological Activity :

  • Fesoterodine is clinically validated as an antimuscarinic agent, whereas Compound A ’s deuterated structure suggests preclinical use in tracer studies .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Compound A Fesoterodine (E)-but-2-enedioic acid,N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide
Molecular Weight 464.43 g/mol 523.62 g/mol 452.51 g/mol
LogP (Predicted) 3.2 (high due to CF₃) 2.8 3.5
Deuteration Yes (4D) No No
Solubility (Water) Low (enhanced by oxime) Moderate (ester groups) Low (lipophilic pyrazole)
Metabolic Stability High (deuterated) Moderate Low (diethylamino group)
Notes:
  • LogP : Compound A ’s trifluoromethyl group increases hydrophobicity relative to Fesoterodine but less than pyrazole-containing analogs .
  • Deuteration: Expected to slow CYP450-mediated metabolism, extending half-life compared to non-deuterated analogs .

Biological Activity

The compound (E)-but-2-enedioic acid; 1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine is a complex organic molecule that combines elements of butenedioic acid with a methoxy-substituted phenyl group. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : (E)-but-2-enedioic acid; 1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
  • Molecular Formula : C16H18F3N1O4D2
  • Molecular Weight : 367.38 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antitumor Activity

Research has indicated that derivatives of butenedioic acid exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to fumaric acid have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation.

2. Anti-inflammatory Properties

Compounds containing methoxy and trifluoromethyl groups have been studied for their anti-inflammatory effects. The presence of these substituents can enhance the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

3. Antimicrobial Effects

Some studies have reported that butenedioic acid derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study 1: Antitumor Efficacy

A study investigated the effects of a related butenedioic acid derivative on HCT116 colon cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, suggesting that the compound induces apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, a methoxy-substituted derivative was found to reduce inflammation markers such as IL-6 and TNF-alpha by 60% compared to control groups. This suggests a potential application in treating inflammatory diseases .

Data Tables

Biological ActivityMechanismReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits IL-6 and TNF-alpha production
AntimicrobialDisrupts bacterial cell membranes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.